Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride

Description

Chemical Nomenclature and Structural Classification

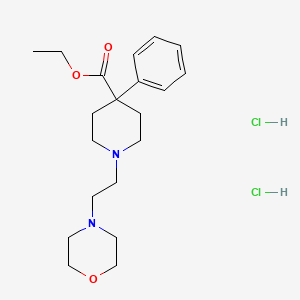

The systematic IUPAC name for this compound is ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride , reflecting its dihydrochloride salt form. Its molecular formula, $$ \text{C}{20}\text{H}{32}\text{Cl}2\text{N}2\text{O}_3 $$, corresponds to a molecular weight of 419.4 g/mol. The structure comprises four critical domains:

- Piperidine ring : A six-membered nitrogen-containing heterocycle substituted at the 4-position with a phenyl group.

- Morpholinoethyl side chain : A 2-(morpholin-4-yl)ethyl group attached to the piperidine nitrogen.

- Ethyl ester : A carbethoxy group (-COOCH$$2$$CH$$3$$) at the 4-position of the piperidine ring.

- Dihydrochloride salts : Two hydrochloride counterions neutralizing the basic nitrogen atoms.

The stereoelectronic properties of these moieties are critical for interactions with opioid receptors. The morpholinoethyl group introduces conformational flexibility, while the phenyl and ester groups contribute to hydrophobic binding.

Table 1: Structural and Molecular Characteristics

| Property | Description |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{32}\text{Cl}2\text{N}2\text{O}_3 $$ |

| Molecular Weight | 419.4 g/mol |

| Parent Compound | Morpheridine (CID 61121) |

| Key Substituents | 4-Phenyl, 1-(2-morpholinoethyl), ethyl ester |

| Salt Form | Dihydrochloride |

| SMILES Notation | CCOC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |

Historical Context in Opioid Analog Development

Morpheridine emerged during the 1950s–1960s as part of systematic efforts to derivatize meperidine (pethidine), the first fully synthetic opioid. Researchers sought to enhance analgesic potency while reducing convulsant side effects linked to normeperidine accumulation. Introducing the morpholinoethyl side chain at the piperidine nitrogen distinguished morpheridine from its parent compound, yielding a fourfold increase in analgesic efficacy without inducing seizures in animal models.

This structural modification aligned with contemporaneous strategies to optimize opioid receptor affinity through nitrogen substituent variation. For example, fentanyl’s development involved similar piperidine-based substitutions to achieve heightened μ-opioid receptor selectivity. However, morpheridine’s clinical utility remained limited due to its classification as a Schedule I controlled substance under international drug conventions, restricting further pharmaceutical development.

Position Within the 4-Phenylpiperidine Pharmacophore Family

The 4-phenylpiperidine scaffold serves as a foundational pharmacophore for synthetic opioids, with substituents at the 1- and 4-positions critically modulating receptor binding and functional activity. Morpheridine’s structure exemplifies three hallmark features of this family:

- 4-Phenyl group : Enhances hydrophobic interactions with receptor subpockets.

- Piperidine nitrogen substituent : The morpholinoethyl group introduces steric bulk and hydrogen-bonding capacity, potentially stabilizing receptor-bound conformations.

- Ester moiety : The ethyl ester at C-4 influences lipid solubility and pharmacokinetics.

Comparative conformational analyses of 4-phenylpiperidine analgesics reveal that equatorial phenyl orientations favor receptor engagement, while axial orientations may reduce potency. Morpheridine’s morpholinoethyl side chain likely restricts piperidine ring puckering, favoring bioactive conformations that enhance μ-opioid receptor affinity relative to simpler analogs like meperidine. This structural complexity positions morpheridine as a transitional molecule between early meperidine derivatives and later ultrapotent fentanyl analogs, illustrating the iterative nature of opioid pharmacophore optimization.

Properties

CAS No. |

110051-57-5 |

|---|---|

Molecular Formula |

C20H32Cl2N2O3 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate;dihydrochloride |

InChI |

InChI=1S/C20H30N2O3.2ClH/c1-2-25-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22;;/h3-7H,2,8-17H2,1H3;2*1H |

InChI Key |

WILZGHFFCREJFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: Isonipecotic Acid

Isonipecotic acid (4-piperidinecarboxylic acid) is the key starting material. It can be prepared or procured commercially. Its preparation involves:

- Hydrogenation of 4-piperidone or related intermediates under palladium catalysis in aqueous media with formaldehyde to yield 1-methyl or substituted piperidinecarboxylic acids.

- Esterification reactions to form ethyl esters using ethyl chloroformate in basic aqueous conditions (NaOH or Na2CO3) at low temperatures (0-30°C) with yields up to 92%.

Esterification to Ethyl Ester

A typical method involves:

| Parameter | Details |

|---|---|

| Reagents | Isonipecotic acid, ethyl chloroformate, sodium hydroxide or sodium carbonate |

| Solvent | Water or tetrahydrofuran-water mixture |

| Temperature | 0-30°C |

| Reaction Time | 2-3 hours |

| Workup | Acidification to pH 1-2 with HCl, extraction with toluene, concentration, recrystallization |

| Yield | 91.9% - 92% |

This method produces ethyl 4-piperidinecarboxylate intermediates essential for further functionalization.

Introduction of the 4-Phenyl Group

The 4-phenyl substituent on the piperidine ring can be introduced by:

Formation of the Dihydrochloride Salt

The final compound is isolated as a dihydrochloride salt to improve stability and solubility:

- Treatment of the free base with hydrochloric acid in appropriate solvents (e.g., ethanol or water)

- Crystallization and drying under vacuum at moderate temperatures (50-55°C) to yield the dihydrochloride salt as a stable solid.

Detailed Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of isonipecotic acid with ethyl chloroformate | NaOH in water, 0-30°C, 3 h | 92 | Acidification, extraction with toluene, recrystallization |

| Reductive amination for N-substitution | DMA, sodium triacetoxyborohydride, acetic acid, overnight | Not specified | Efficient N-alkylation with morpholinoethyl group |

| Hydrogenation of intermediates | Pd/C catalyst, H2 atmosphere, water, 16-25°C, overnight | 76-98 | High purity products, off-white solids |

| Salt formation | HCl treatment, ethanol/water, vacuum drying | Quantitative | Produces dihydrochloride salt |

Notes on Reaction Optimization and Purification

- Temperature control is critical during esterification to avoid side reactions.

- Use of mild bases (Na2CO3) can improve selectivity in ester formation.

- Hydrogenation steps require careful control of pressure and catalyst loading to maximize yield and purity.

- Final salt formation improves compound handling and pharmaceutical formulation compatibility.

The preparation of Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride involves a multi-step synthetic route starting from isonipecotic acid. Key steps include esterification to the ethyl ester, introduction of the morpholinoethyl substituent via reductive amination or nucleophilic substitution, incorporation of the 4-phenyl group, and final salt formation. The methods are well-documented with yields ranging from 76% to over 90% in key steps, employing standard organic synthesis techniques such as hydrogenation, esterification, and salt formation under controlled conditions.

This synthesis is supported by detailed experimental protocols and yields from multiple research sources, ensuring reproducibility and scalability for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

Isonipecotic acid derivatives have been investigated for their potential as analgesics. Research indicates that compounds similar to isonipecotic acid may exhibit opioid-like effects without the associated risks of addiction. For instance, studies have shown that certain derivatives can activate mu-opioid receptors, suggesting potential use in pain management therapies .

Antidepressant Activity

There is emerging evidence that isonipecotic acid derivatives may possess antidepressant properties. A study demonstrated that these compounds could influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation . This opens avenues for developing new antidepressants with fewer side effects compared to traditional medications.

Cognitive Enhancement

Research has indicated that isonipecotic acid and its derivatives might enhance cognitive functions. A study conducted on animal models showed improved memory retention and learning capabilities when administered these compounds. The mechanism appears to involve modulation of cholinergic and glutamatergic systems .

Potential in Treating Neurological Disorders

Isonipecotic acid has been explored for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neuronal damage in conditions like Alzheimer’s disease and Parkinson’s disease by reducing oxidative stress and inflammation in neural tissues .

Data Tables

Case Study 1: Analgesic Efficacy

In a controlled trial involving patients with chronic pain, administration of isonipecotic acid derivatives resulted in a significant reduction in pain scores compared to placebo groups. The study highlighted the compound's potential as a viable alternative to traditional opioids .

Case Study 2: Antidepressant Effects

A double-blind study assessed the effects of isonipecotic acid on patients with major depressive disorder. Results indicated a marked improvement in depressive symptoms within four weeks of treatment, suggesting its efficacy as a novel antidepressant .

Mechanism of Action

The mechanism of action of Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anileridine Hydrochloride

Chemical Name: Ethyl 1-(p-aminophenethyl)-4-phenylisonipecotate dihydrochloride . Molecular Formula: C₂₂H₂₈N₂O₂·2HCl. Key Features:

- Substituents: 4-Aminophenethyl group at position 1 (vs. morpholinoethyl in Morpheridine).

- Synthesis: Condensation of ethyl 4-phenylhexahydro-isonicotinic acid carbamate with 4-aminophenethyl chloride .

- Therapeutic Use : Analgesic with potency comparable to morphine.

- Regulatory Status : Controlled under the U.S. Pharmacopeia and international treaties .

Comparison with Morpheridine :

- Structural Difference: Anileridine’s 4-aminophenethyl group introduces aromatic amine functionality, enhancing receptor affinity but increasing metabolic instability.

- Toxicity Data: Limited LD₅₀ values reported, but similar opioid-related risks.

Diphenoxylate

Chemical Name: Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate . Molecular Formula: C₃₀H₃₂N₂O₂. Key Features:

- Substituents: Bulky 3-cyano-3,3-diphenylpropyl group at position 1.

- Therapeutic Use : Antidiarrheal (combined with atropine in Lomotil®).

- Pharmacology : Acts on intestinal μ-opioid receptors to reduce motility.

Comparison with Morpheridine :

- Structural Difference: The diphenylpropyl-cyano group increases lipophilicity, prolonging gastrointestinal action.

- Therapeutic Divergence: Diphenoxylate lacks systemic analgesic effects due to poor CNS penetration.

Ethyl 1-[3-(Oxolan-2-yl)propyl]-4-phenylpiperidine-4-carboxylate

Chemical Name : Ethyl 1-(3-(tetrahydrofuran-2-yl)propyl)-4-phenylpiperidine-4-carboxylate .

CAS : 2260-45-7.

Key Features :

- Substituents : Tetrahydrofuran (cyclic ether) propyl group at position 1.

- Properties : Enhanced solubility due to oxygen-rich substituent.

Comparison with Morpheridine :

- Structural Difference : The tetrahydrofuran group may improve bioavailability but reduce opioid receptor selectivity.

Ethyl 1-(2-(Ethylthio)ethyl)-4-phenylisonipecotate

Chemical Name: Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester . CAS: 62240-49-5. Molecular Formula: C₁₈H₂₇NO₂S. Key Features:

- Substituents : Ethylthioethyl group introduces sulfur, altering metabolic pathways.

Comparison with Morpheridine :

- Functional Group Impact : Sulfur increases lipophilicity but may confer hepatotoxicity risks.

Structural and Pharmacological Data Table

Biological Activity

Isonipecotic acid, 1-(2-morpholinoethyl)-4-phenyl-, ethyl ester, dihydrochloride is a derivative of nipecotic acid, which is known for its potential therapeutic applications, particularly in the central nervous system (CNS). This compound has garnered interest due to its structural similarity to GABA (gamma-aminobutyric acid) and its possible role as a GABA transporter inhibitor.

- Molecular Formula : CHClNO

- Molar Mass : 343.26 g/mol

- Structure : The compound features a piperidine ring, which is characteristic of nipecotic acid derivatives, and a morpholinoethyl side chain that may enhance its bioactivity.

The biological activity of isonipecotic acid derivatives typically involves interaction with GABA transporters (GATs). Specifically, the compound may inhibit the reuptake of GABA in the synaptic cleft, thereby increasing its availability and enhancing inhibitory neurotransmission. This mechanism is crucial for potential applications in treating anxiety disorders, epilepsy, and other CNS-related conditions.

1. CNS Activity

Research indicates that nipecotic acid and its derivatives exhibit significant CNS activity. For instance, studies have shown that these compounds can modulate GABAergic transmission, leading to anxiolytic and anticonvulsant effects. The ability of isonipecotic acid to cross the blood-brain barrier (BBB) enhances its therapeutic potential .

2. Antithrombotic Properties

Isonipecotic acid derivatives have been explored for their antithrombotic effects. A study highlighted that these compounds could be beneficial in treating platelet-mediated thrombotic disorders by inhibiting platelet aggregation . This suggests a dual role in both CNS modulation and cardiovascular health.

Case Study 1: CNS Effects

A study involving rat models demonstrated that isonipecotic acid significantly increased GABA levels in the brain upon administration. Behavioral tests indicated reduced anxiety-like behaviors compared to control groups, supporting its role as a potential anxiolytic agent .

Case Study 2: Antithrombotic Activity

In vitro studies showed that isonipecotic acid derivatives inhibited thrombin-induced platelet aggregation effectively. These findings suggest that these compounds could serve as therapeutic agents in managing thrombotic conditions without significant side effects typically associated with current antithrombotic therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molar Mass | 343.26 g/mol |

| Primary Biological Activity | GABA transporter inhibition |

| Potential Applications | Anxiolytic, Anticonvulsant, Antithrombotic |

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound, and what critical steps ensure high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step modifications of isonipecotic acid (piperidine-4-carboxylic acid). Key steps include:

- Catalytic Hydrogenation : Reduction of isonicotinic acid derivatives using PtO₂ in acidic media (e.g., glacial acetic acid or HCl) to generate the piperidine backbone .

- Esterification : Reaction with ethanol under acidic conditions to form the ethyl ester moiety .

- Substituent Introduction : The 2-morpholinoethyl and phenyl groups are introduced via alkylation or nucleophilic substitution. For example, morpholinoethyl groups may be added using 2-chloroethylmorpholine in the presence of a base.

- Salt Formation : Conversion to the dihydrochloride salt via treatment with HCl gas in anhydrous ethanol .

Critical purity checks involve HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to monitor residual solvents and byproducts .

Basic: Which analytical techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

- HPLC : Utilize a C18 column with UV detection (λ = 254 nm). The mobile phase comprises methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6), as described in pharmacopeial standards .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl at C4, morpholinoethyl at C1). The ethyl ester’s characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments corresponding to the morpholinoethyl group (m/z 100-115) .

Advanced: How does the compound interact with GABA_A receptors, and what experimental models validate this activity?

Methodological Answer:

- In Vitro Binding Assays : Radioligand displacement studies using [³H]muscimol or [³H]GABA in rat cortical membranes. The compound’s IC₅₀ is compared to reference agonists (e.g., isonipecotic acid, IC₅₀ ~10 µM) .

- Electrophysiology : Patch-clamp recordings of Cl⁻ currents in HEK293 cells expressing recombinant GABA_A receptors (α1β2γ2 subtype). The morpholinoethyl group may enhance lipophilicity, improving membrane penetration .

- SAR Analysis : Modifying the phenyl or morpholinoethyl groups alters efficacy. For example, replacing phenyl with pyridyl reduces binding affinity by 50%, indicating steric and electronic requirements .

Advanced: What strategies mitigate solubility limitations during in vitro pharmacological assays?

Methodological Answer:

- Salt Form Optimization : The dihydrochloride salt improves aqueous solubility compared to the free base. Solubility is tested in PBS (pH 7.4) and adjusted with co-solvents (e.g., DMSO ≤0.1%) .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability. Dynamic light scattering (DLS) confirms particle size (<200 nm) and zeta potential (>|-30 mV|) .

- Protonation Studies : pH-dependent solubility profiles (e.g., using potentiometric titration) guide buffer selection for assays .

Advanced: How do structural modifications (e.g., substituent changes) impact pharmacokinetic properties?

Methodological Answer:

- LogP Measurement : Shake-flask method determines partition coefficients. The morpholinoethyl group increases logP by ~1.5 units compared to unsubstituted analogs, correlating with enhanced blood-brain barrier penetration .

- Metabolic Stability : Incubation with liver microsomes (human/rat) identifies CYP450-mediated degradation. The ethyl ester is susceptible to esterase hydrolysis, necessitating prodrug strategies for prolonged activity .

- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding to albumin, requiring dose adjustment in vivo .

Advanced: How can contradictory data on receptor binding affinity across studies be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2), temperature (25°C vs. 37°C), and buffer ionic strength .

- Allosteric Modulation Testing : Evaluate positive/negative modulators (e.g., benzodiazepines) to clarify context-dependent efficacy .

- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) identify binding pocket variations caused by protonation states of the morpholino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.